molecular formula C16H20N2O2S B2440782 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide CAS No. 1252266-90-2

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide

Número de catálogo B2440782
Número CAS: 1252266-90-2
Peso molecular: 304.41
Clave InChI: QWGYWQVPANEFLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mecanismo De Acción

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide inhibits GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can reduce seizure activity and anxiety.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can reduce seizure activity and anxiety. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide is its high potency and selectivity for GABA transaminase inhibition, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Direcciones Futuras

There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide. One area of interest is the development of novel this compound analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition. In addition, further studies are needed to investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Moreover, the role of GABAergic neurotransmission in the pathophysiology of these disorders needs to be further elucidated to understand the mechanism of action of this compound. Finally, the safety and tolerability of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide involves the reaction of 4-hydroxythiophenol with 1-cyanocyclohexylamine in the presence of a base, followed by acylation with 2-bromoacetyl bromide. The resulting product is then treated with lithium aluminum hydride to reduce the carbonyl group, yielding this compound.

Aplicaciones Científicas De Investigación

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, this compound has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

Propiedades

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12(21-14-7-5-13(19)6-8-14)15(20)18-16(11-17)9-3-2-4-10-16/h5-8,12,19H,2-4,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGYWQVPANEFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.